1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via a coupling reaction using reagents such as carbodiimides or through direct amidation.
Chlorination and Methylation: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as conducting polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or other biomolecules, disrupting their normal function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chloro-5-methylphenyl)-5-ethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activity and chemical reactivity compared to its analogs. The presence of both chloro and methyl groups on the phenyl ring can influence its lipophilicity, electronic properties, and overall stability, making it a compound of significant interest for further research and development.
Biological Activity
Molecular Characteristics
- Molecular Formula: C17H16ClN5O
- Molecular Weight: 345.79 g/mol
- CAS Number: Not specifically listed in the provided sources.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide demonstrate efficacy against various fungal strains. For example:
- Fungal Inhibition: A study conducted on a series of triazole derivatives reported that modifications to the phenyl ring significantly enhanced antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Activity
Triazole compounds have also been investigated for their potential anticancer effects. The specific compound has shown promise in preliminary studies:
- Cell Line Studies: In vitro tests revealed that this triazole derivative inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of triazoles often involves:
- Inhibition of Enzymatic Pathways: Triazoles can inhibit key enzymes involved in fungal sterol biosynthesis, leading to increased membrane permeability and cell death.
- Apoptosis Induction in Cancer Cells: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida species. The results indicated that the compound showed a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents:
Compound | MIC (µg/mL) | Activity |
---|---|---|
Triazole A | 8 | Moderate |
Triazole B | 4 | Strong |
This compound | 8 | Moderate |
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, the compound was tested against MCF-7 breast cancer cells. The findings are summarized below:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 (Control) | 100 |
10 | 85 |
20 | 70 |
50 | 40 |
100 | 20 |
These results suggest a dose-dependent reduction in cell viability, indicating significant anticancer potential.
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-8-9-14(18)15(10-11)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMVMRUQZJAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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